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molecular formula C12H12N2O B8364409 2-(3-Pyridinyloxy)benzenemethanamine CAS No. 869943-11-3

2-(3-Pyridinyloxy)benzenemethanamine

Cat. No. B8364409
M. Wt: 200.24 g/mol
InChI Key: ZTCDTHVFNJFBLN-UHFFFAOYSA-N
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Patent
US07709469B2

Procedure details

To a solution of Example 94A (4.28 g, 21.84 mmol) in 7N NH3 in methanol (200 ml) was added Raney nickel (12 g) under argon atmosphere. The reaction mixture was kept on a shaker under 60 psi H2 atmosphere. After 6 hours at room temperature, the reaction mixture was filtered through a micro pore filter and concentrated to give the title compound. MS (ESI+) m/z 201 (M+H)+.
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])[CH:2]=1>N.CO.[Ni]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[CH2:10][NH2:11])[CH:2]=1

Inputs

Step One
Name
Quantity
4.28 g
Type
reactant
Smiles
N1=CC(=CC=C1)OC1=C(C#N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
12 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a micro pore
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1=CC(=CC=C1)OC1=C(CN)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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